3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid
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Overview
Description
3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid is a synthetic organic compound that features a triazole ring, a hydroxypropyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Preparation of the azide: The starting material, 3-bromopropanol, is converted to 3-azidopropanol using sodium azide in an aqueous medium.
Click reaction: The azide is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Esterification: The resulting triazole compound is esterified with methoxypropanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the triazole ring.
Major Products Formed
Oxidation: Formation of 3-{[1-(3-oxopropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid.
Reduction: Formation of 3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable conjugates with various therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which may influence its biological activity. Additionally, the hydroxypropyl and propanoic acid groups can interact with cellular membranes and proteins, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tris(3-hydroxypropyltriazolylmethyl)amine: A compound with similar triazole and hydroxypropyl groups but with a different overall structure.
3-hydroxypropionic acid: Shares the hydroxypropyl group but lacks the triazole ring.
Uniqueness
3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoic acid is unique due to the presence of both the triazole ring and the hydroxypropyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
2537727-94-7 |
---|---|
Molecular Formula |
C9H15N3O4 |
Molecular Weight |
229.2 |
Purity |
0 |
Origin of Product |
United States |
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